molecular formula C12H18N2 B3275034 Cyclohexyl(pyridin-2-yl)methanamine CAS No. 61890-26-4

Cyclohexyl(pyridin-2-yl)methanamine

Cat. No.: B3275034
CAS No.: 61890-26-4
M. Wt: 190.28 g/mol
InChI Key: IYLTWMOORCQFCP-UHFFFAOYSA-N
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Description

Cyclohexyl(pyridin-2-yl)methanamine is an organic compound with the molecular formula C12H18N2 It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl(pyridin-2-yl)methanamine involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes a series of electron transfer processes facilitated by the oxidizing agents. The molecular pathways involved include the formation of intermediate species that eventually lead to the desired products .

Comparison with Similar Compounds

Cyclohexyl(pyridin-2-yl)methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

cyclohexyl(pyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h4-5,8-10,12H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLTWMOORCQFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 2
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 3
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 4
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 5
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 6
Cyclohexyl(pyridin-2-yl)methanamine

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